2-Ethylsulfanyl-1H-benzoimidazole

Description

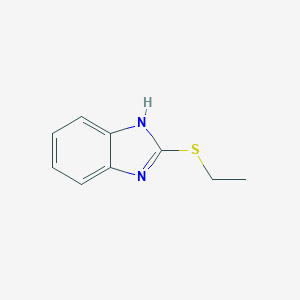

Structure

3D Structure

Properties

IUPAC Name |

2-ethylsulfanyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-2-12-9-10-7-5-3-4-6-8(7)11-9/h3-6H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGCOPUIBNABIEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352179 | |

| Record name | 2-Ethylsulfanyl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14610-11-8 | |

| Record name | 2-(Ethylthio)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14610-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bemethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014610118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylsulfanyl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(ethylsulfanyl)-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(ETHYLTHIO)BENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S44TEQ96E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Strategies and Methodological Innovations for 2 Ethylsulfanyl 1h Benzoimidazole and Its Derivatives

Catalytic Approaches in Benzimidazole (B57391) Synthesis

The synthesis of the benzimidazole framework, the core of 2-Ethylsulfanyl-1H-benzoimidazole, has been significantly advanced through the use of catalytic systems. These methods offer high efficiency, selectivity, and milder reaction conditions compared to traditional stoichiometric approaches.

Transition Metal-Catalyzed Cyclization and Coupling Reactions

Transition-metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for C-N bond formation and C-H activation to construct the benzimidazole ring. rsc.org Various metals, including copper, palladium, iron, and ruthenium, have been employed to facilitate these transformations. rsc.orgresearchgate.net

Copper-catalyzed methods are particularly prevalent for intramolecular N-arylation. organic-chemistry.org For instance, Cu(OAc)₂ has been used to catalyze the C-N cyclization of N-arylamidines to form benzimidazoles. rsc.org Theoretical studies suggest a mechanism involving a concerted metalation-deprotonation (CMD) step, followed by oxidation and reductive elimination. rsc.org Similarly, palladium catalysts like [PdCl₂(PhCN)₂] can effect the same transformation, albeit through a mechanism that does not necessarily involve a Pd(III) species. rsc.org

Iron catalysts have also emerged as a cost-effective and environmentally benign option. Iron-catalyzed acceptorless dehydrogenative coupling of primary alcohols with aromatic diamines provides a selective route to 1,2-disubstituted benzimidazoles. researchgate.net Furthermore, iron(III) porphyrin complexes have been shown to effectively catalyze a one-pot, three-component synthesis of benzimidazoles from benzo-1,2-quinone, aldehydes, and ammonium (B1175870) acetate. nih.gov

| Catalyst System | Reactants | Key Features | Reference |

|---|---|---|---|

| Cu(OAc)₂ | N-arylamidines | Catalyzes intramolecular C-N cyclization via C-H activation. | rsc.org |

| [PdCl₂(PhCN)₂]/Cu(OAc)₂ | N-arylamidines | Effective for benzimidazole synthesis in DMSO. | rsc.org |

| Iron Tricarbonyl Complex | Primary alcohols, o-phenylenediamines | Selective synthesis of 1,2-disubstituted benzimidazoles via dehydrogenative coupling. | researchgate.net |

| Fe(III)TPPCl | Benzo-1,2-quinone, Aldehydes, NH₄OAc | High selectivity in a one-pot, three-component reaction. | nih.gov |

| Cu₂O/DMEDA | o-haloanilines/amidines | Efficient and sustainable intramolecular N-arylation. | organic-chemistry.org |

Organocatalytic and Biocatalytic Methodologies

In the quest for metal-free and stereoselective synthetic routes, organocatalysis and biocatalysis have gained prominence. Organocatalysts are small organic molecules that can mediate reactions with high efficiency and enantioselectivity. thieme-connect.comresearchgate.net

A notable example is the use of commercially available amines as organocatalysts for the stereoselective aldol (B89426) addition of N1-benzimidazolyl acetaldehyde (B116499) with cyclic ketones. thieme-connect.com L-prolinamide, in particular, has proven to be a highly efficient catalyst for this transformation, yielding chiral benzimidazole derivatives with excellent yield and stereoselectivity. thieme-connect.comconicet.gov.ar This approach is significant for creating enantiomerically pure benzimidazole derivatives, a crucial factor in pharmaceutical production. thieme-connect.com

Biocatalysis leverages enzymes to perform chemical transformations under mild, environmentally friendly conditions. For benzimidazole synthesis, the enzyme catalase has been explored. nih.gov Catalase, a metalloenzyme typically known for decomposing hydrogen peroxide, can facilitate the cyclocondensation of o-phenylenediamines with various aryl aldehydes in water. This method is rapid, sustainable, and demonstrates good tolerance for different functional groups, offering a green alternative to conventional methods. nih.gov

Green Chemistry Principles in Synthetic Pathways

The principles of green chemistry, which aim to reduce waste and eliminate hazardous substances, are increasingly influencing the synthesis of benzimidazoles. chemmethod.comchemmethod.com This includes the use of alternative energy sources and environmentally benign solvent systems.

Solvent-Free Reactions and Aqueous Media Applications

A significant advancement in green synthesis is the development of solvent-free reaction conditions. One-pot, solvent-free methods for producing benzimidazole derivatives have been achieved by simply grinding the reactants (such as o-phenylenediamine (B120857) and an organic acid or aldehyde) together and heating the mixture. umich.edu This approach offers high atom economy, simplicity, and often results in good to high yields. umich.edu Ball milling is another solvent-free technique that has been successfully applied to the synthesis of benzimidazoles from o-phenylenediamine and various carboxylic acids or aldehydes, achieving high yields in short reaction times without a catalyst. nih.gov

The use of water as a solvent is another key aspect of green chemistry. Ammonium nickel sulphate has been identified as a novel catalyst for the synthesis of 2-aryl benzimidazoles in aqueous media under sonication, providing an eco-friendly procedure with a simple workup. unirioja.es

| Method | Reactants | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Solvent-Free Grinding/Heating | o-phenylenediamine, organic acids/aldehydes | Neat, 140°C | High atom economy, no solvent, simple procedure. | umich.edu |

| Solvent-Free Ball Milling | o-phenylenediamine, aldehydes/carboxylic acids | 20 Hz, 1 hour | Catalyst-free, high yields (up to 97%). | nih.gov |

| Solvent-Free Melting | o-phenylenediamine, amino acids | Melting method | High yields (58-86%), shorter reaction times. | epa.gov |

| Aqueous Media | o-phenylenediamine, aldehydes | (NH₄)₂SO₄·NiSO₄·6H₂O, sonication | Eco-friendly, simple workup. | unirioja.es |

Microwave-Assisted and Sonochemical Synthesis

Microwave irradiation and ultrasound have emerged as powerful tools to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tandfonline.comdoi.org

Microwave-assisted synthesis has been widely applied to the preparation of 2-substituted benzimidazoles. The condensation of o-phenylenediamines with aldehydes, for instance, can be efficiently carried out under microwave irradiation using catalysts like sodium hypophosphite, resulting in high yields within minutes. tandfonline.comtandfonline.com This method is considered green due to its efficiency and reduced reaction times. tandfonline.com

Sonochemical synthesis, which utilizes ultrasonic irradiation, also provides a rapid and efficient route to benzimidazole derivatives. The condensation of o-phenylenediamines with aldehydes can be performed under ultrasonic irradiation using a reusable nano-catalyst like ZnFe₂O₄. doi.org This method boasts short reaction times, high yields, and a simple work-up procedure. doi.org The use of ultrasound in aqueous media further enhances the green credentials of this approach. unirioja.esresearchgate.net

Multi-Component Reactions for Benzimidazole Scaffold Construction

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. nih.gov MCRs are prized for their high atom economy, operational simplicity, and ability to rapidly generate chemical diversity, making them ideal for drug discovery. nih.gov

Several MCRs have been developed for the synthesis of the benzimidazole scaffold. A one-pot, three-component reaction involving nitrobenzene, benzyl (B1604629) alcohol, and sulfonyl azide, catalyzed by a Co-complex, has been developed for benzimidazole synthesis. researchgate.net Another efficient approach is the iron-catalyzed three-component coupling of benzo-1,2-quinone, aldehydes, and ammonium acetate, which proceeds via a domino C-N bond formation and cyclization to yield benzimidazole derivatives in high yields under mild conditions. nih.gov These MCRs provide a powerful and convergent pathway to complex benzimidazole structures that would otherwise require lengthy multi-step syntheses. researchgate.net

Derivatization Strategies at the Benzimidazole Core and Side Chains

The structural versatility of this compound allows for a range of derivatization strategies. These modifications can be broadly categorized into those targeting the ethylsulfanyl moiety and those involving the benzimidazole ring system itself. Such derivatizations are crucial for tuning the molecule's properties for various applications.

Modification of the Ethylsulfanyl Moiety

The ethylsulfanyl group at the 2-position of the benzimidazole ring is a key site for chemical manipulation, primarily through oxidation and substitution reactions.

Oxidation to Sulfoxides and Sulfones: The sulfur atom in the ethylsulfanyl group can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone derivatives. This transformation significantly alters the electronic and steric properties of the molecule, often leading to enhanced biological activity. Common oxidizing agents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) and potassium permanganate. For instance, the oxidation of similar 2-thioalkyl-1H-benzimidazoles to their sulfinyl (sulfoxide) and sulfonyl (sulfone) counterparts has been well-documented. nih.gov This process is analogous to the metabolism of the anthelmintic drug albendazole, where the sulfide (B99878) is oxidized to the active sulfoxide metabolite. nih.gov

A general scheme for the oxidation of this compound is presented below:

Table 1: Oxidation Reactions of the Ethylsulfanyl Moiety

| Starting Material | Reagent | Product |

| This compound | m-CPBA (1 eq.) | 2-Ethylsulfinyl-1H-benzoimidazole |

| This compound | m-CPBA (2 eq.) or KMnO4 | 2-Ethylsulfonyl-1H-benzoimidazole |

Modification of the Ethyl Group: While less common, modifications to the ethyl group of the ethylsulfanyl moiety can also be envisioned. These could involve introducing functional groups to the ethyl chain, potentially through radical reactions or by starting from a functionalized ethyl thiol in the initial synthesis.

Substituent Effects on Ring System Reactivity and Synthesis

The reactivity of the benzimidazole ring system and the feasibility of synthetic transformations are profoundly influenced by the nature and position of substituents on the benzene (B151609) ring.

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the benzimidazole ring can significantly impact its nucleophilicity and the acidity of the N-H proton. For instance, studies on nitroimidazole derivatives have shown that electron-withdrawing substituents decrease the basicity of the ring nitrogen atoms and increase the ionization potential. rsc.org Conversely, electron-donating groups would be expected to increase the electron density on the ring, making it more susceptible to electrophilic attack.

The reactivity of the sulfur atom in the ethylsulfanyl group can also be modulated by substituents on the benzimidazole ring. Electron-withdrawing groups on the ring would make the sulfur atom less nucleophilic, potentially affecting its reactivity in alkylation or oxidation reactions. The rate of reaction of benzoquinone derivatives with thiols has been shown to be dependent on the electronic nature of the substituents on the benzoquinone ring. nih.gov

Steric Effects: The position of substituents on the benzimidazole ring can exert steric hindrance, influencing the approach of reagents to the reactive centers. For example, substituents at the 4 and 7 positions, flanking the imidazole (B134444) fusion, can sterically hinder reactions at the N1 and N3 positions.

The synthesis of 2-substituted benzimidazoles, often achieved through the condensation of o-phenylenediamines with various electrophiles, is also affected by substituents. The presence of bulky groups on either the diamine or the electrophile can reduce reaction yields and may necessitate harsher reaction conditions.

Stereoselective Synthesis Approaches for Benzimidazole Derivatives

The development of stereoselective methods for the synthesis of chiral benzimidazole derivatives is a rapidly growing area of research, driven by the demand for enantiomerically pure compounds in pharmacology. While specific examples for this compound are limited, general strategies for the asymmetric synthesis of benzimidazoles and chiral thioethers can be applied.

Asymmetric Synthesis of Chiral Thioethers: The creation of a stereocenter on the ethyl group of the ethylsulfanyl moiety would lead to chiral derivatives. General methods for the asymmetric synthesis of thioethers, such as the stereospecific substitution of chiral alcohols or the enzymatic reduction of prochiral vinyl sulfides, could potentially be adapted. beilstein-journals.orgnih.gov For example, a biocatalytic approach using ene-reductases has been shown to produce chiral thioethers with high enantioselectivity. beilstein-journals.org

Enantioselective Reactions on the Benzimidazole Core: Another approach involves the enantioselective functionalization of the benzimidazole ring itself. Recent studies have demonstrated the copper-catalyzed asymmetric C2-allylation of benzimidazoles, yielding products with high enantioselectivity. researchgate.net While this method has been applied to a range of substituted benzimidazoles, its application to substrates bearing a 2-ethylsulfanyl group would be a novel extension.

Furthermore, the use of chiral organocatalysts derived from 2-aminobenzimidazole (B67599) has been explored for various asymmetric transformations, highlighting the potential for developing chiral benzimidazole-based catalysts for the synthesis of enantioenriched molecules.

The table below lists the compounds mentioned in this article.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations

Ligand-Based and Receptor-Based SAR Approaches

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's structure correlates with its biological activity. For benzimidazole (B57391) derivatives, including 2-Ethylsulfanyl-1H-benzoimidazole, SAR analyses have been pivotal in optimizing their therapeutic potential. researchgate.net

Ligand-Based SAR: This approach focuses on comparing the activities of a series of structurally related compounds to deduce which molecular features are critical for a desired biological effect. In the context of 2-alkylsulfanyl-1H-benzoimidazole analogs, several key observations have been made:

The 2-Position Substituent: The nature of the substituent at the C-2 position of the benzimidazole ring is a major determinant of activity. The sulfur-linked ethyl group in this compound provides a certain degree of lipophilicity and conformational flexibility. Studies on related 2-substituted benzimidazoles have shown that variations in the alkyl chain length and the presence of different functional groups can significantly impact antimicrobial and other activities. nih.govnih.gov For instance, the introduction of bulkier or more polar groups at this position can modulate the compound's interaction with biological targets.

N-1 Substitution: The nitrogen atom at the 1-position of the benzimidazole ring is another critical point for modification. SAR studies have consistently shown that substitutions at this position can dramatically influence the compound's pharmacological profile. nih.gov The unsubstituted N-H group in this compound can act as a hydrogen bond donor, which can be crucial for target binding. Alkylation or arylation at this position can alter the molecule's electronic properties and steric profile, leading to changes in activity and selectivity. mdpi.com

Benzene (B151609) Ring Substitution: Modifications on the fused benzene ring, typically at the 5- and 6-positions, also play a significant role in defining the biological activity. The introduction of electron-withdrawing or electron-donating groups can alter the electronic distribution of the entire benzimidazole system, thereby affecting its binding affinity to target proteins. mdpi.comnih.gov

Receptor-Based SAR: This approach involves understanding the interactions of a ligand with its specific biological target, often elucidated through techniques like X-ray crystallography and molecular docking. While specific receptor-based SAR studies for this compound are not extensively documented, research on the broader benzimidazole class provides valuable insights. Benzimidazoles are known to interact with a variety of biological targets through mechanisms such as hydrogen bonding, π-π stacking, and metal ion chelation. researchgate.net For example, in their role as antimicrobial agents, benzimidazole derivatives have been shown to inhibit key enzymes necessary for pathogen survival. biointerfaceresearch.com The ethylsulfanyl group of this compound would likely occupy a hydrophobic pocket within the target's active site, while the benzimidazole core could form crucial hydrogen bonds and aromatic interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies represent a computational approach to formalize the SAR by creating mathematical models that correlate the chemical structures of compounds with their biological activities. nih.govijpsr.com These models are invaluable for predicting the activity of novel compounds and for providing a deeper understanding of the molecular properties that drive biological responses. researchgate.net

QSAR models are broadly categorized into 2D and 3D approaches, both of which have been applied to benzimidazole derivatives to predict their activity.

2D-QSAR: These models correlate biological activity with 2D molecular descriptors, such as physicochemical properties (e.g., lipophilicity, polar surface area) and topological indices. For benzimidazole derivatives, 2D-QSAR studies have been successful in predicting antibacterial and other activities. nih.govlongdom.org These models can establish a quantitative link between, for instance, the size and polarity of the 2-position substituent and the observed minimum inhibitory concentration (MIC).

3D-QSAR: These models take the three-dimensional structure of the molecules into account, using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. For benzimidazole derivatives, 3D-QSAR models have provided detailed insights into the spatial requirements for optimal interaction with their biological targets. nih.govnih.gov For example, a 3D-QSAR study on angiotensin II receptor antagonists revealed the importance of lipophilicity at the 2-position, a feature relevant to the ethylsulfanyl group. nih.gov

The development of predictive QSAR models involves several key steps, including data set selection, descriptor calculation, model generation using statistical methods like multiple linear regression (MLR), and rigorous validation to ensure their predictive power. nih.gov

The success of any QSAR model hinges on the selection of appropriate molecular descriptors that capture the essential features of the molecules related to their biological activity. For benzimidazole derivatives, a variety of descriptors have been found to be significant:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and dipole moment. researchgate.net These are critical for understanding the molecule's reactivity and its ability to participate in electrostatic interactions.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, molar volume, and Kier's shape indices. researchgate.net They are important for determining how well the molecule fits into the binding site of a target.

Hydrophobic Descriptors: Lipophilicity, often quantified as LogP, is a crucial descriptor for drug-like molecules, as it influences their ability to cross cell membranes and interact with hydrophobic pockets in target proteins. The ethylsulfanyl group in this compound contributes significantly to its lipophilicity.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule that describe its connectivity and branching. ijpsr.com

Thermodynamic Descriptors: Properties such as total energy and heat of formation can also be correlated with biological activity.

A QSAR study on benzimidazole analogues with antimicrobial activity identified the topological polar surface area (TPSA), the number of H-bond acceptors, and a measure of lipophilicity (iLOGP) as important descriptors. ijpsr.com

| Descriptor Type | Example Descriptors | Relevance to this compound Activity |

| Electronic | HOMO/LUMO energies, Dipole Moment | Governs reactivity and electrostatic interactions with the target. |

| Steric | Molecular Volume, Kier's Shape Indices | Determines the fit within the receptor's binding pocket. |

| Hydrophobic | LogP | Influences membrane permeability and binding to hydrophobic regions. The ethylsulfanyl group is a key contributor. |

| Topological | Balaban Index, Randic Index | Encodes information about molecular connectivity and branching. |

Pharmacophore Elucidation and Optimization

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target. Pharmacophore modeling is a powerful tool in drug discovery, used for virtual screening and for guiding the optimization of lead compounds. nih.gov

For the benzimidazole class of compounds, a typical pharmacophore model might include:

Aromatic rings for π-π stacking interactions.

Hydrogen bond donors and acceptors.

Hydrophobic features.

The benzimidazole ring itself is a key pharmacophoric element, often participating in aromatic and hydrogen bonding interactions. researchgate.net The N-H group of the imidazole (B134444) moiety and the nitrogen atom at the 3-position can act as a hydrogen bond donor and acceptor, respectively. The ethylsulfanyl group at the 2-position would be represented as a hydrophobic feature in the pharmacophore model.

Pharmacophore elucidation often begins with a set of known active molecules. nih.gov By aligning these molecules and identifying their common chemical features, a 3D pharmacophore model can be generated. This model can then be used to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. Furthermore, the pharmacophore model can guide the optimization of this compound by suggesting modifications that would enhance its fit to the model and, consequently, its biological activity.

Conformational Analysis and Its Impact on Biological Recognition

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand the energy barriers between them.

For this compound, the key flexible bond is the C-S bond connecting the ethylsulfanyl group to the benzimidazole core. The rotation around this bond will determine the spatial orientation of the ethyl group relative to the planar benzimidazole ring system. The preferred conformation will be the one that minimizes steric hindrance and maximizes favorable intramolecular interactions.

The biologically active conformation, i.e., the conformation that the molecule adopts when it binds to its target, may not necessarily be the lowest energy conformation in solution. The binding energy released upon interaction with the target can compensate for the energy required to adopt a higher-energy conformation. Therefore, understanding the conformational landscape of this compound is crucial for rational drug design. Molecular modeling techniques, such as molecular mechanics and quantum chemical calculations, are used to perform conformational analysis and to predict the likely binding conformations. nih.gov

Rational Design Principles for Enhanced Selectivity and Potency

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target and the principles of molecular recognition. researchgate.netrug.nl The insights gained from SAR, QSAR, pharmacophore modeling, and conformational analysis of this compound and its analogs provide a solid foundation for the rational design of new compounds with enhanced potency and selectivity. nih.govnih.gov

Key design principles include:

Targeted Modifications: Based on SAR and QSAR data, specific modifications can be proposed to improve activity. For example, if QSAR analysis indicates that increased lipophilicity at the 2-position is beneficial, analogs with longer or branched alkyl chains could be synthesized.

Exploiting Receptor Information: If the 3D structure of the biological target is known, molecular docking can be used to predict how different analogs of this compound will bind. rsc.org This allows for the design of compounds that make more extensive and specific interactions with the target, leading to higher potency and selectivity.

Scaffold Hopping: In some cases, the benzimidazole core itself can be replaced with other heterocyclic systems that maintain the essential pharmacophoric features. This can lead to novel chemical entities with improved properties.

Minimizing Off-Target Effects: By understanding the structural requirements for binding to undesired targets, molecules can be designed to avoid these interactions, thereby improving their selectivity and reducing potential side effects.

The table below summarizes the activity of some benzimidazole derivatives, illustrating the impact of structural modifications.

| Compound | Modification from this compound | Observed Activity Trend |

| 2-Methyl-1H-benzoimidazole | Ethylsulfanyl group replaced by a methyl group | Activity is often maintained but potency can vary depending on the target. |

| 2-Amino-1H-benzoimidazole | Ethylsulfanyl group replaced by an amino group | The presence of a hydrogen-bonding group can significantly alter activity, often increasing it against certain targets. nih.gov |

| 1-Benzyl-2-ethylsulfanyl-1H-benzoimidazole | Addition of a benzyl (B1604629) group at the N-1 position | Increased lipophilicity and potential for additional aromatic interactions can enhance activity. |

| 5-Nitro-2-ethylsulfanyl-1H-benzoimidazole | Addition of a nitro group at the 5-position | The electron-withdrawing nature of the nitro group can modulate the electronic properties of the benzimidazole ring and influence activity. mdpi.com |

Mechanistic Investigations of Biological Activities

Anti-Microbial Activity Mechanisms

The antimicrobial effects of benzimidazole (B57391) derivatives are well-documented. The mechanisms are diverse and target essential life processes in bacteria and fungi. For 2-Ethylsulfanyl-1H-benzoimidazole, the key mechanisms can be inferred from studies on its structural analogs.

Antibacterial Mechanisms of Action

The primary antibacterial strategy for many benzimidazole-based compounds involves the targeting of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair, making them validated targets for antibiotics.

Research has shown that novel benzimidazole urea (B33335) derivatives act as dual-targeting inhibitors of both DNA gyrase and topoisomerase IV. rsc.org These compounds function by competitively binding to the ATP-binding sites of the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV. rsc.org This inhibition prevents the enzymes from conducting their essential DNA supercoiling and decatenation functions, ultimately leading to a cessation of DNA replication and bacterial cell death. rsc.orgsigmaaldrich.comnih.gov Furthermore, certain bisbenzimidazole derivatives have demonstrated selective and potent inhibition of E. coli topoisomerase I, highlighting that different substitutions on the benzimidazole core can fine-tune the enzymatic target. nih.gov While direct testing on this compound is not reported, its core structure suggests a high probability of a similar mechanism involving the disruption of bacterial DNA topoisomerase function.

Antifungal Mechanisms of Action

The most established antifungal mechanism of action for benzimidazole compounds is the disruption of microtubule assembly. This action is highly specific to fungal tubulin.

Benzimidazoles, such as the widely studied fungicide thiabendazole, bind to the β-tubulin subunit of fungal cells. researchgate.netnih.gov This binding inhibits the polymerization of tubulin dimers into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. researchgate.netresearchgate.net The failure to form functional microtubules leads to the arrest of mitosis at the G2/M phase and disrupts cell shape and transport processes, ultimately inhibiting fungal growth and proliferation. nih.govresearchgate.net Studies on Fusarium graminearum have confirmed that benzimidazoles interact with recombinant β2-tubulin, significantly inhibiting its polymerization without destabilizing already formed microtubules. researchgate.netnih.gov Another potential, though less common, mechanism for some benzimidazole derivatives is the inhibition of lanosterol (B1674476) 14α-demethylase, an enzyme critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. mdpi.comresearchgate.net

Interactions with Microbial Cellular Processes and Molecular Targets

The following table summarizes the inhibitory activities of various benzimidazole derivatives against microbial targets, illustrating the potential of this chemical class.

| Compound Class | Microbial Target | Organism | Activity/Endpoint | Reference |

| Benzimidazole Ureas | DNA Gyrase / Topo IV | S. aureus, E. coli | Potent dual inhibition | rsc.org |

| Alkynyl-bisbenzimidazoles | DNA Topoisomerase I | E. coli | IC₅₀ = 2.47–6.63 µM | nih.gov |

| Carbendazim | β-Tubulin Polymerization | F. graminearum | 90.9 - 93.5% inhibition | researchgate.net |

| Thiabendazole | β-Tubulin Polymerization | F. graminearum | 81.6% inhibition | researchgate.net |

| Benzimidazole-triazoles | 14α-demethylase | C. glabrata | MIC = 0.97 µg/mL | researchgate.net |

Anti-Cancer and Antiproliferative Activity Mechanisms

The benzimidazole scaffold is a privileged structure in the development of anticancer agents, capable of interacting with a range of oncogenic targets. The antiproliferative mechanisms are often multifaceted, involving epigenetic modulation and direct inhibition of key signaling proteins.

Epigenetic Target Modulation (e.g., Histone Deacetylases, DNA Methyltransferases)

Epigenetic modifications, which alter gene expression without changing the DNA sequence, are fundamental to cancer development. Benzimidazole derivatives have emerged as potent modulators of these processes. nih.gov

Histone Deacetylases (HDACs): HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression of genes, including tumor suppressors. nih.gov Many benzimidazole-based compounds have been designed as HDAC inhibitors. nih.gov A series of N-hydroxy-3-[3-(1-substituted-1H-benzoimidazol-2-yl)-phenyl]-acrylamides, for example, were found to be nanomolar inhibitors of human HDACs. nih.gov By inhibiting HDACs, these compounds restore histone acetylation, reactivate tumor suppressor gene expression, and induce cell cycle arrest and apoptosis in cancer cells. nih.govepa.gov

DNA Methyltransferases (DNMTs): DNMTs are another class of epigenetic enzymes that are attractive targets in cancer therapy. While the benzimidazole scaffold is more commonly associated with HDAC inhibition, the broader potential for epigenetic modulation remains an active area of research.

Inhibition of Protein Kinases and Other Oncogenic Molecular Targets

Protein kinases are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival. Their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. The benzimidazole core serves as an effective scaffold for a multitude of protein kinase inhibitors. rsc.orgnih.gov

Numerous studies have detailed the development of benzimidazole derivatives that target specific kinases:

Casein Kinase 1 Delta (CK1δ): This kinase is implicated in cell cycle control and DNA repair. A series of 2-amidobenzimidazole derivatives have been synthesized as potent and selective ATP-competitive inhibitors of CK1δ, with the most active compounds showing IC₅₀ values in the nanomolar range. mdpi.com

Checkpoint Kinase 2 (Chk2): A series of 2-aryl benzimidazoles were found to be active inhibitors of Chk2, a key enzyme in the DNA damage response pathway. nih.gov

Other Kinases: The benzimidazole scaffold has been successfully utilized to develop inhibitors against a wide array of other oncogenic kinases, including Aurora kinases, Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govnih.gov

The antiproliferative activity of benzimidazoles is also linked to their ability to inhibit tubulin polymerization in eukaryotic cells, a mechanism shared with their antifungal action, which leads to mitotic arrest and apoptosis. mdpi.com

The table below presents the inhibitory concentrations (IC₅₀) of various benzimidazole derivatives against selected protein kinase targets, demonstrating the scaffold's versatility in cancer therapy research.

| Compound Series | Target Protein Kinase | IC₅₀ Value | Reference |

| 2-Amido-benzimidazole (Cmpd 23) | CK1δ | 98.6 nM | mdpi.com |

| 2-Amido-benzimidazole (Cmpd 3) | CK1δ | 1.80 µM | mdpi.com |

| 2-Amido-benzimidazole (Cmpd 14) | CK1δ | 1.64 µM | mdpi.com |

| Pyrazole-benzimidazole (Cmpd 16a) | Aurora A | 2.8 nM | researchgate.net |

| Pyrazole-benzimidazole (Cmpd 16b) | Aurora A | 1.5 nM | researchgate.net |

DNA Intercalation and Topoisomerase Inhibition

The ability of benzimidazole derivatives to interact with DNA is a cornerstone of their biological activity. The planar structure of the benzimidazole ring system is well-suited for insertion between the base pairs of the DNA double helix, a process known as intercalation. Furthermore, these compounds are known to bind to the minor groove of DNA. nih.govrsc.org This interaction can disrupt normal DNA metabolic pathways, leading to cytotoxicity, particularly in rapidly dividing cancer cells. rsc.org

A critical consequence of this DNA binding is the inhibition of topoisomerase enzymes. nih.gov Topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and repair. nih.govnih.gov Benzimidazole derivatives can act as topoisomerase inhibitors, functioning as "poisons" that trap the enzyme-DNA complex. nih.gov This stabilization of the cleavage complex prevents the re-ligation of the DNA strand, leading to double-strand breaks and ultimately triggering cell death. nih.gov Studies on bis-benzimidazole analogs have demonstrated that their mode of binding and subsequent topoisomerase inhibition can vary significantly depending on the specific DNA sequence they target. nih.gov Some benzimidazole compounds have shown selective inhibition of different types of topoisomerases, such as human topoisomerase I. researchgate.net

Table 1: DNA Interaction and Topoisomerase Inhibition by Benzimidazole Derivatives

| Compound Class | Mechanism of Action | Target Enzyme(s) | Key Findings |

|---|---|---|---|

| Bis-benzimidazoles | Minor groove binding, Intercalation | Topoisomerase I, Topoisomerase II | Binding mode varies with DNA sequence; can act as topoisomerase poisons. nih.govnih.gov |

| Polypyridyl Cu(II) Complexes | Minor groove interaction | DNA | Exhibit strong DNA binding constants (Kb in the order of 10⁴). rsc.org |

Cell Cycle Arrest and Apoptosis Induction Pathways

A primary mechanism for the anticancer potential of benzimidazole derivatives is their ability to induce cell cycle arrest and apoptosis (programmed cell death). mdpi.comnih.gov By halting the cell cycle at specific checkpoints, these compounds prevent cancer cells from proliferating. frontiersin.org Depending on the specific derivative and cell line, benzimidazoles have been shown to cause cell cycle arrest in the G1/S, S, or G2/M phases. nih.govfrontiersin.orgnih.govnih.gov

Following cell cycle arrest, these compounds can trigger apoptosis through multiple intrinsic and extrinsic pathways. mdpi.com A common pathway involves the disruption of the mitochondrial membrane potential. nih.govnih.gov This disruption leads to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspase enzymes (initiator and executioner caspases) that execute the apoptotic process. nih.govnih.gov The BCL-2 family of proteins, which regulate mitochondrial membrane integrity, are key targets in this process. nih.gov Inhibition of anti-apoptotic BCL-2 proteins by these compounds promotes the activation of pro-apoptotic effectors, leading to cell death. nih.gov

Table 2: Cell Cycle Arrest and Apoptosis Induction by Benzimidazole Derivatives in Cancer Cell Lines

| Derivative/Compound | Cancer Cell Line(s) | Effect | IC₅₀ Value (µM) |

|---|---|---|---|

| TJ08 (1,2,5-trisubstituted benzimidazole) | Jurkat, K562, MOLT-4, HeLa, HCT116, MIA PaCa-2 | G1/S phase arrest, Apoptosis induction via mitochondrial dysfunction | 1.88 - 3.82 |

| Compound 10 (benzimidazole-1,3,4-oxadiazole) | MDA-MB-231, SKOV3, A549 | Cell cycle suppression, Apoptosis induction | ~0.33 (EGFR inhibition) |

| Compound 13 (benzimidazole-1,3,4-oxadiazole) | MDA-MB-231, SKOV3, A549 | Cell cycle suppression, Apoptosis induction | ~0.38 (EGFR inhibition) |

Data synthesized from multiple research findings. nih.govmdpi.comnih.govnih.gov

Anti-Viral Activity Mechanisms

Benzimidazole derivatives have demonstrated a broad spectrum of antiviral activity against both RNA and DNA viruses. nih.gov

Interference with Viral Replication and Protein Processing

The antiviral action of these compounds often stems from their ability to interfere with critical stages of the viral life cycle. nih.gov A key mechanism is the inhibition of viral replication. nih.gov For many viruses, this involves targeting the enzymes responsible for replicating the viral genome. By inhibiting these enzymes, the compounds prevent the production of new viral particles. nih.gov For example, some antiviral drugs work by being incorporated into the growing viral DNA or RNA chain, causing termination. nih.gov

Furthermore, benzimidazoles can disrupt the processing of viral proteins. Many viruses produce long polyprotein chains that must be cleaved into individual, functional proteins by viral proteases. Inhibition of these proteases is a crucial antiviral strategy, as it prevents the formation of mature, infectious virions. researchgate.net

Specific Antiviral Molecular Targets and Binding Modes

Research has identified several specific molecular targets for the antiviral activity of benzimidazole derivatives. In the context of Flaviviridae viruses like Bovine Viral Diarrhea Virus (BVDV) and Yellow Fever Virus (YFV), as well as Picornaviruses like Coxsackie Virus B2 (CVB2), certain substituted benzimidazoles have shown moderate to potent activity. nih.gov A significant number of these compounds are highly effective against Respiratory Syncytial Virus (RSV), with EC₅₀ values in the nanomolar range. nih.gov

For coronaviruses such as SARS-CoV-2, molecular docking and in vitro studies have suggested that benzimidazole-based compounds can target key viral proteins. mdpi.com These targets include the spike protein, which is essential for viral entry into host cells by binding to receptors like ACE2 and TMPRSS2. mdpi.comresearchgate.net By binding to the spike protein, these compounds can block its interaction with the host cell receptor, thus preventing infection. mdpi.commdpi.com Other potential targets include viral proteases (e.g., 3C-like protease) and the RNA-dependent RNA polymerase (RdRp), which are vital for viral replication. researchgate.netmdpi.com

Table 3: Viruses Targeted by Benzimidazole Derivatives and Potential Mechanisms

| Virus Family/Genus | Example Virus | Potential Molecular Target(s) | Mechanism of Inhibition |

|---|---|---|---|

| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | Not specified, potent activity | Inhibition of replication |

| Flaviviridae | Yellow Fever Virus (YFV), Bovine Viral Diarrhea Virus (BVDV) | Not specified, moderate activity | Inhibition of replication |

| Picornaviridae | Coxsackie Virus B2 (CVB2) | Not specified, moderate activity | Inhibition of replication |

Information compiled from studies on various benzimidazole derivatives. nih.govmdpi.comresearchgate.net

Anti-Inflammatory Mechanisms

Cyclooxygenase (COX) Enzyme Inhibition

The primary mechanism for the anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. nih.gov The COX enzyme exists in two main isoforms: COX-1 and COX-2. nih.gov COX-1 is constitutively expressed and plays a role in physiological functions, such as protecting the stomach lining. nih.govnih.gov In contrast, COX-2 is an inducible enzyme, with its expression significantly increasing at sites of inflammation in response to stimuli like pro-inflammatory cytokines. nih.govnih.gov COX-2 is responsible for producing prostaglandins (B1171923) that mediate pain and inflammation. nih.gov

Therefore, selective inhibition of COX-2 over COX-1 is a key strategy in developing anti-inflammatory agents that are effective while minimizing gastrointestinal side effects. nih.gov Benzimidazole and other heterocyclic structures are often used as scaffolds to design selective COX-2 inhibitors. mdpi.com These compounds are designed to fit into the active site of the COX-2 enzyme, blocking its ability to convert arachidonic acid into pro-inflammatory prostaglandins. nih.govmdpi.com While specific data on this compound's COX inhibitory activity is limited, the development of other benzimidazole derivatives as potent and selective COX-2 inhibitors highlights this as a significant pathway for the anti-inflammatory activity of this class of compounds. mdpi.com

Table 4: Inhibitory Activity of Selected Compounds against COX-1 and COX-2

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| Celecoxib (Positive Control) | >100 | 2.52 | >39.68 |

| Compound 4e (Indolin-2-one derivative) | >100 | 2.35 | >42.55 |

| Compound 9h (Indolin-2-one derivative) | >100 | 2.42 | >41.32 |

Data from studies on various heterocyclic COX-2 inhibitors to illustrate the principle of selective inhibition. nih.govmdpi.com

Modulation of Inflammatory Signaling Pathways

The benzimidazole scaffold is a core structure in many compounds recognized for their anti-inflammatory potential ontosight.ai. While specific mechanistic studies on this compound are not extensively detailed in the available literature, the anti-inflammatory action of the broader benzimidazole class is generally attributed to the modulation of key signaling pathways. These mechanisms often involve the inhibition of pro-inflammatory enzymes and cytokines. For instance, some benzimidazole derivatives have been shown to interfere with pathways regulated by nuclear factor-kappa B (NF-κB), a primary transcription factor that governs the expression of numerous inflammatory mediators. A patent has noted this compound, also known as Bemithyl, in the context of treating conditions like renal fibrosis, alongside known anti-inflammatory agents, suggesting a potential role in modulating inflammatory processes epo.org.

Antiprotozoal and Anthelmintic Activity Mechanisms

The efficacy of benzimidazole-based compounds against parasitic organisms is well-documented. The mechanisms are primarily targeted at cellular structures and metabolic processes unique to the parasites, which allows for selective toxicity.

Microtubule Polymerization Inhibition

The principal mechanism of anthelmintic and antiprotozoal action for the benzimidazole class is the disruption of microtubule formation. These compounds exhibit a high affinity for the parasite's β-tubulin subunit. By binding to this protein, this compound and related compounds inhibit its polymerization into microtubules.

Microtubules are critical for a variety of essential cellular functions in parasites, including:

Cell Division: Formation of the mitotic spindle is a microtubule-dependent process.

Nutrient Absorption: Microtubules form the cytoskeleton that supports the absorptive surfaces of intestinal cells.

Intracellular Transport: They act as tracks for the movement of vesicles and organelles.

The inhibition of microtubule polymerization leads to a cascade of downstream effects, culminating in parasite immobilization and death.

Thiol-Dependent Enzyme Interactions in Parasites

While the primary mechanism is microtubule disruption, the chemical structure of this compound, featuring an ethyl-sulfanyl group (-S-C₂H₅), suggests a theoretical potential for interaction with thiol-dependent enzymes in parasites. Such enzymes, which contain critical cysteine residues, are vital for parasite survival, playing roles in antioxidant defense (e.g., thioredoxin reductase) and metabolism. However, current scientific literature does not provide specific evidence that this is a primary mode of action for this compound against parasites. The dominant and established mechanism remains the inhibition of tubulin polymerization.

Actoprotective, Antihypoxant, Antioxidant, and Antimutagenic Mechanisms

This compound, under the name Bemithyl, is recognized as a synthetic actoprotector—a substance that enhances the body's stability against physical stress without increasing oxygen consumption nih.gov. Its protective effects stem from fundamental influences on cellular synthesis and energy metabolism.

Protein Synthesis Modulation and Metabolic Adaptation

The core actoprotective mechanism of this compound is its ability to stimulate protein synthesis nih.gov. Research on Bemithyl and its close structural analogs demonstrates that its administration leads to an increase in the synthesis of RNA and proteins in various organs, particularly the liver and muscles. This activation of the protein synthesis apparatus contributes to more efficient repair of cellular damage and faster recovery from strenuous exertion nih.govresearchgate.net.

Furthermore, the compound enhances metabolic adaptation. It promotes the maintenance of high-level ATP synthesis, even under conditions of oxygen deficiency (hypoxia), which underpins its antihypoxant activity nih.gov. Studies have also shown that related compounds can increase glycogen (B147801) content in the liver, providing a readily available energy source nih.gov.

| Mechanism | Molecular/Cellular Effect | Physiological Outcome | Reference |

|---|---|---|---|

| Protein Synthesis Stimulation | Directly stimulates the synthesis of RNA and proteins. | Accelerates recovery and repair of tissues (e.g., liver, muscle). | nih.gov |

| Antihypoxic Action | Maintains a high level of ATP synthesis under low oxygen conditions. | Increases organism's stability against hypoxia. | nih.gov |

| Metabolic Adaptation | Increases nucleic acid and glycogen content. | Enhances energy reserves and improves liver function. | nih.gov |

Mitigation of Oxidative Stress Pathways

This compound is also known for its antioxidant and antimutagenic properties epo.orgnih.gov. Unlike direct radical scavengers, its primary antioxidant mechanism is indirect. It works by enhancing the biosynthesis of the body's own antioxidant enzymes nih.gov. This upregulation provides a more sustained defense against reactive oxygen species (ROS), which are generated during intense physical stress and can damage lipids, proteins, and DNA.

| Protective Effect | Mechanism of Action | Cellular Consequence | Reference |

|---|---|---|---|

| Antioxidant | Enhances the biosynthesis of endogenous antioxidant enzymes. | Reduces cellular damage from reactive oxygen species (ROS). | nih.gov |

| Antimutagenic | Protects the genome from mutagenic factors. | Prevents DNA mutations and maintains genomic stability. | epo.orgnih.gov |

Anti-clastogenic and Mutagenesis Prevention Mechanisms

Currently, there is a lack of specific research focused on the anti-clastogenic and mutagenesis prevention mechanisms of this compound. However, the mechanisms of how chemical compounds can prevent chromosomal damage (anti-clastogenicity) and genetic mutations (antimutagenicity) are well-established. These mechanisms often overlap and can be broadly categorized as follows:

Scavenging of Reactive Oxygen Species (ROS): Many mutagens and clastogens induce cellular damage through the generation of ROS, which can cause oxidative damage to DNA, leading to strand breaks and mutations. Compounds with antioxidant properties can neutralize these reactive species, thereby protecting the genetic material.

Modulation of Metabolic Enzymes: Some chemicals (promutagens) are not mutagenic themselves but are converted into active mutagens by metabolic enzymes, such as the cytochrome P450 family. nih.gov Antimutagenic compounds can inhibit these enzymes, preventing the activation of promutagens. Conversely, they can also enhance Phase II detoxification enzymes, which conjugate and facilitate the excretion of mutagens. nih.gov

Direct Interaction with Mutagens: Certain protective agents can directly bind to or react with mutagenic molecules, inactivating them before they can reach and damage the DNA. nih.gov This is a form of desmutagenesis.

Prevention of DNA Adduct Formation: Mutagens can covalently bind to DNA to form DNA adducts, which can lead to mispairing during DNA replication and result in mutations. wikipedia.org An antimutagenic compound might interfere with this process by shielding the DNA or by preventing the chemical reactions that lead to adduct formation.

Enhancement of DNA Repair Pathways: The cell possesses sophisticated DNA repair mechanisms to correct genetic damage. wikipedia.org Some compounds may exert a protective effect by upregulating the expression or activity of key enzymes involved in these repair pathways, thus increasing the fidelity of genetic information transfer.

Clastogenic agents are defined as substances that cause structural chromosome aberrations, such as breaks. taylorandfrancis.com The prevention of such events, or anti-clastogenicity, can be achieved by interfering with the mechanisms of clastogens, which often involves preventing DNA damage through the pathways described above. For instance, the enzyme superoxide (B77818) dismutase (SOD) has shown anticlastogenic effects by preventing damage from superoxide radicals. nih.gov

Table 1: Potential Endpoints for Assessing Anti-clastogenic and Mutagenesis Prevention Activity This table is illustrative of the types of studies required to determine the activity of this compound and does not represent actual experimental data for this specific compound.

| Assay Type | Endpoint Measured | Potential Protective Mechanism |

|---|---|---|

| Micronucleus Test | Reduction in the frequency of micronuclei | Prevention of chromosomal breakage or loss (Anti-clastogenicity) |

| Chromosomal Aberration Assay | Decrease in structural chromosome aberrations | Prevention of DNA strand breaks |

| Ames Test (Bacterial Reverse Mutation Assay) | Inhibition of mutagen-induced bacterial colonies | Desmutagenesis or bio-antimutagenicity |

| Comet Assay | Reduction in DNA tail length/moment | Prevention of DNA strand breaks |

Other Emerging Biological Activities and Their Molecular Basis

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, leading to the exploration of its derivatives for a wide range of biological activities beyond classical applications. While specific data for this compound is not prominent, related structures have shown promise in several emerging areas.

Anthelmintic Activity: The benzimidazole group has long been the basis for major anthelmintic drugs. The primary molecular mechanism for this class of compounds is the inhibition of microtubule polymerization in parasitic worms. nih.gov They achieve this by binding with high affinity to the colchicine-binding site of the β-tubulin subunit, a key protein in forming microtubules. nih.govmdpi.com This disruption interferes with essential cellular processes in the parasite, such as cell division, motility, and nutrient uptake, leading to its paralysis and death.

Carbonic Anhydrase Inhibition: More recently, benzimidazole derivatives have been investigated as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. nih.gov These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic potential in conditions like glaucoma and epilepsy. The inhibitory mechanism involves the coordination of the benzimidazole molecule to the Zn(II) ion in the enzyme's active site, displacing a water molecule/hydroxide ion and blocking the enzyme's catalytic activity. nih.gov

Table 2: Emerging Biological Activities of the Benzimidazole Scaffold and Their Molecular Basis This table summarizes activities identified in derivatives within the broader benzimidazole class. Specific investigation is needed to determine if these apply to this compound.

| Biological Activity | Molecular Target | Mechanism of Action |

|---|---|---|

| Anthelmintic | β-tubulin | Inhibition of microtubule polymerization, disrupting cellular integrity and function in parasites. nih.gov |

| Carbonic Anhydrase Inhibition | Carbonic Anhydrase (CA) | Binding to the zinc ion in the active site, blocking catalytic function. nih.gov |

| Anticancer | Various (e.g., Tubulin, Caspase-3) | Disruption of microtubule dynamics, induction of apoptosis, cell cycle arrest. |

| Antiviral | Various viral proteins | Inhibition of viral replication or entry. |

Further research is necessary to determine if this compound shares these or other biological activities and to elucidate the specific molecular mechanisms involved.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For benzimidazole (B57391) derivatives, DFT calculations are instrumental in elucidating their fundamental chemical properties.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy, Global Reactivity Descriptors)

While specific DFT data for 2-Ethylsulfanyl-1H-benzoimidazole is not extensively available in the public domain, the electronic properties of the broader class of benzimidazole derivatives have been widely studied. These studies provide a framework for understanding the expected electronic characteristics of this compound.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For many benzimidazole derivatives, the HOMO is typically localized over the electron-rich benzimidazole ring system, while the LUMO is distributed across the entire molecule, including the substituents.

A hypothetical table of DFT-calculated electronic properties for a generic 2-substituted benzimidazole is presented below to illustrate the type of data typically generated.

| Parameter | Description | Typical Value Range (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.0 to 5.0 |

Spectroscopic Property Prediction and Validation for Mechanistic Insights

DFT calculations are also employed to predict spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By comparing the computationally predicted spectra with experimental data, the accuracy of the computational model can be validated. This validated model can then be used to gain deeper mechanistic insights into the molecule's behavior. For example, calculated vibrational frequencies can be assigned to specific vibrational modes of the molecule, aiding in the interpretation of experimental IR and Raman spectra. Similarly, calculated NMR chemical shifts can help in the assignment of signals in experimental ¹H and ¹³C NMR spectra. nih.gov While specific spectroscopic predictions for this compound are not readily found, the methodologies have been successfully applied to numerous other benzimidazole derivatives. nih.gov

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

Binding Site Analysis and Interaction Profiling

Molecular docking studies have been conducted on this compound, also known as Bemethyl (B1149526), particularly with the enzyme glutathione (B108866) S-transferase (GST). nih.gov These studies reveal that the compound binds to the hydrophobic binding site of the enzyme. nih.gov The interaction profile indicates that the benzimidazole ring of the molecule engages in π-π stacking interactions with aromatic amino acid residues within the active site of GST. nih.gov

Prediction of Binding Affinities and Orientations

The docking simulations predict a stable binding orientation where the ethylthio group is positioned favorably for a nucleophilic attack by glutathione, a key substrate of GST. nih.gov This orientation supports the proposed mechanism of its action, which involves conjugation with glutathione. nih.gov The binding energy calculations from these docking studies suggest the formation of a stable complex between this compound and glutathione S-transferase. nih.gov

The following table summarizes the key findings from molecular docking studies of this compound with glutathione S-transferase.

| Target Protein | Binding Site | Key Interacting Residues (Hypothetical) | Predicted Interactions | Predicted Binding Affinity (kcal/mol) |

| Glutathione S-transferase | Hydrophobic pocket | Aromatic amino acids (e.g., Phe, Tyr, Trp) | π-π stacking, Hydrophobic interactions | Favorable (specific values not publicly available) |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a time-resolved view of the molecular motions of a system, allowing for the study of the dynamic behavior of a ligand-protein complex. While specific MD simulation data for this compound is not widely published, MD simulations of other benzimidazole derivatives in complex with their protein targets have been reported. mdpi.com These studies typically show that the ligand remains stably bound within the active site of the protein throughout the simulation, with minimal conformational changes. The analysis of the MD trajectory can reveal important information about the stability of the protein-ligand interactions, the flexibility of different parts of the molecule, and the role of solvent molecules in the binding event. Such simulations are crucial for validating the results of molecular docking and for gaining a more comprehensive understanding of the ligand's interaction with its biological target. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For benzimidazole derivatives, numerous QSAR studies have been conducted to identify the key molecular descriptors that govern their activity against various biological targets.

Electronic Properties: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's ability to donate or accept electrons.

Steric Properties: Molar refractivity and other descriptors of molecular size and shape.

Hydrophobicity: The partition coefficient (log P), which influences membrane permeability and interaction with hydrophobic pockets of receptors.

Pharmacophore modeling, a complementary approach, focuses on identifying the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for biological activity. For benzimidazole-based inhibitors, the benzimidazole ring itself often serves as a key aromatic and hydrogen-bonding feature. The ethylthio group at the 2-position would be modeled as a hydrophobic feature, and its orientation relative to other pharmacophoric elements would be critical for activity.

Table 2: Common Descriptors in QSAR Studies of Benzimidazole Derivatives

| Descriptor Type | Example | Relevance |

|---|---|---|

| Electronic | HOMO/LUMO Energy | Electron-donating/accepting capability, reactivity |

| Steric | Molar Refractivity | Molecular volume and polarizability, receptor fit |

| Hydrophobic | Log P | Membrane permeability, hydrophobic interactions |

In Silico Predictions for Biological Relevance

In silico tools for predicting drug metabolism are crucial for identifying potential metabolites, which can have their own pharmacological or toxicological profiles. For this compound, also known as bemethyl, computational studies combined with experimental methods like liquid chromatography-high-resolution mass spectrometry (LC-HRMS) have been used to predict its biotransformation pathways.

A key predicted and observed metabolic pathway for bemethyl involves the oxidation of the ethylthio group to the corresponding sulfoxide (B87167) and sulfone. Another significant pathway is the conjugation of the benzimidazole moiety with glutathione, leading to the formation of a 2-mercaptobenzimidazole (B194830) conjugate. This latter pathway is often associated with the detoxification of xenobiotics. Computational tools like BioTransformer and GLORY have been instrumental in predicting these metabolites. Molecular docking studies have further suggested that glutathione S-transferase is the enzyme responsible for the glutathione conjugation at the C2 position of the benzimidazole ring.

Table 3: Predicted and Identified Metabolites of this compound (Bemethyl)

| Metabolic Reaction | Resulting Metabolite | Computational Tool/Method |

|---|---|---|

| S-Oxidation | 2-(Ethylsulfinyl)-1H-benzoimidazole | BioTransformer, GLORY |

| S-Oxidation | 2-(Ethylsulfonyl)-1H-benzoimidazole | BioTransformer, GLORY |

| Glutathione Conjugation | 2-Mercaptobenzimidazole-glutathione conjugate | BioTransformer, GLORY, Molecular Docking |

Predicting the potential toxicity of a compound and understanding its mechanistic basis is a critical application of in silico toxicology. For this compound, while specific toxicity target predictions are not widely published, general approaches can be applied. These methods utilize QSAR models and knowledge-based systems that correlate chemical structures with known toxicological endpoints.

In silico toxicity prediction tools can screen for potential liabilities such as carcinogenicity, mutagenicity, and organ-specific toxicity. These systems often work by identifying toxicophores, which are specific chemical substructures known to be associated with toxicity. The benzimidazole ring itself is a common scaffold in pharmaceuticals, and its potential for toxicity is generally considered in the context of its substitution pattern.

For this compound, a key area for in silico investigation would be the metabolic activation of the molecule. The formation of reactive metabolites, for instance through the oxidation of the sulfur atom or the aromatic ring, could lead to covalent binding with cellular macromolecules like proteins and DNA, which is a common mechanism of toxicity. In silico systems like DEREK Nexus or TOPKAT can predict such liabilities based on structural alerts. Molecular docking studies could also be employed to investigate the potential for off-target binding to proteins known to be involved in toxic pathways, such as nuclear receptors or ion channels.

Advanced Research Methodologies and Techniques

Spectroscopic Characterization for Molecular Interaction and Derivatization Studies

Spectroscopic techniques are fundamental in confirming the structure of 2-Ethylsulfanyl-1H-benzoimidazole and its derivatives, as well as in studying their interactions with biological macromolecules.

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, is crucial for elucidating the molecular structure. For instance, in a related benzimidazole (B57391) derivative, the chemical shifts in the 1H NMR spectrum confirmed the presence of various functional groups, such as the triplet, quartet, quintet, and triplet signals corresponding to a butyl group, and a separate triplet and quartet for an ethyl group. mdpi.com The COSY experiment further supported the structural assignment by showing correlations between methylene (B1212753) and methyl groups. mdpi.com In the 13C NMR spectrum of a similar compound, a characteristic peak at 166.1 ppm was assigned to the carbonyl carbon of an ester, with other aromatic and aliphatic carbons appearing in their expected regions. mdpi.com

Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in the molecule. For example, a broad peak around 3412 cm⁻¹ in a benzimidazole derivative confirmed the presence of an OH group, while a sharp band at 1701 cm⁻¹ was attributed to a C=O stretching vibration. mdpi.com

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. A molecular ion peak at an m/z value of 369.15 [MH⁺] in the positive ionization mode confirmed the mass of a synthesized benzimidazole derivative. mdpi.com

These spectroscopic methods are not only vital for initial characterization but are also employed to study the derivatization of this compound and its interactions with biological targets, such as DNA or proteins. nih.gov Changes in the spectroscopic signals upon binding can provide insights into the mode and strength of the interaction.

X-ray Crystallography for Ligand-Target Complex Analysis

X-ray crystallography is a powerful technique for determining the three-dimensional atomic and molecular structure of a crystal. In the context of this compound and its analogs, this method provides precise information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice, which is invaluable for understanding its binding to biological targets. researchgate.net

For instance, the crystal structure of a related benzimidazole derivative, Ethyl 1-(2-hydroxyethyl)-2-[2-(methylsulfanyl)ethyl]-1H-benzimidazole-5-carboxylate, was determined to be triclinic with the space group P1. researchgate.netnih.gov The analysis revealed the presence of O—H⋯N hydrogen bonds, which link two molecules into a centrosymmetric dimer. researchgate.netnih.gov Furthermore, weak C—H⋯O hydrogen bonds connect these dimers into chains. researchgate.netnih.gov The crystal packing also exhibited π–π interactions between the benzimidazole fragments, with a centroid–centroid distance of 3.819 (2) Å, and short intermolecular S⋯S contacts of 3.495 (1) Å. researchgate.netnih.gov

Such detailed structural information is critical for computational modeling and rational drug design, allowing researchers to visualize how derivatives of this compound might fit into the active site of a target protein. The analysis of intermolecular forces like hydrogen bonds and π-π stacking interactions helps in understanding the stability and specificity of the ligand-target complex. researchgate.net

| Crystallographic Data for a 2-substituted Benzimidazole Derivative | |

| Compound | Ethyl 1-(2-hydroxyethyl)-2-[2-(methylsulfanyl)ethyl]-1H-benzimidazole-5-carboxylate |

| Molecular Formula | C₁₅H₂₀N₂O₃S |

| Molecular Weight | 308.39 |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 8.3909 (1) |

| b (Å) | 8.8277 (2) |

| c (Å) | 11.5025 (2) |

| α (°) | 110.218 (1) |

| β (°) | 102.529 (1) |

| γ (°) | 99.101 (1) |

| Volume (ų) | 754.78 (2) |

| Z | 2 |

| Data from Hamzah et al. (2011) |

High-Throughput Screening for Biological Activity Profiling

High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of compounds for a specific biological activity. This methodology is particularly useful for identifying initial "hits" from extensive compound libraries that can be further optimized.

In the search for new anthelmintic agents, a semi-automated HTS assay was developed to measure the motility of Haemonchus contortus larvae. nih.gov This assay, conducted in a 384-well plate format, can screen approximately 10,000 compounds per week. nih.gov The screening process involves assessing larval motility and, after an extended incubation period, evaluating developmental inhibition and phenotypic changes. nih.gov Such an approach could be readily adapted to screen libraries containing this compound and its derivatives to identify compounds with potential anthelmintic properties. The high Z'-factor (≥0.8) of this assay indicates its robustness and reproducibility for large-scale screening campaigns. nih.gov

The results of HTS campaigns can be used to build structure-activity relationships (SAR), which are crucial for guiding the synthesis of more potent and selective analogs. nih.gov

Cell-Based Assays for Mechanistic Investigations

Once a compound like this compound or its derivatives shows promising activity in initial screens, cell-based assays are employed to delve into its mechanism of action. These assays provide a more biologically relevant context than biochemical assays by using whole cells.

For example, to evaluate the antitumor potential of newly synthesized benzimidazole derivatives, both 2D and 3D cell culture methods have been utilized. nih.gov Cytotoxicity and proliferation assays, such as the MTS and BrdU assays, respectively, were performed on human lung cancer cell lines (A549, HCC827, and NCI-H358). nih.gov These assays help to determine the concentration at which the compounds inhibit cell growth and proliferation.